molecular formula C6H12N2O B12280364 2-(1-Aminocyclobutyl)acetamide

2-(1-Aminocyclobutyl)acetamide

Cat. No.: B12280364
M. Wt: 128.17 g/mol
InChI Key: JJENLBXBQJYLIH-UHFFFAOYSA-N
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Description

2-(1-Aminocyclobutyl)acetamide is an organic compound with the molecular formula C6H12N2O It is a derivative of acetamide, where the acetamide group is attached to a cyclobutyl ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ammonia to form 1-aminocyclobutanone, which is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 2-(1-Aminocyclobutyl)ethanol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 2-(1-Aminocyclobutyl)ethanol.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(1-Aminocyclobutyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminocyclopropyl)acetamide
  • 2-(1-Aminocyclopentyl)acetamide
  • 2-(1-Aminocyclohexyl)acetamide

Uniqueness

2-(1-Aminocyclobutyl)acetamide is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs with three, five, or six-membered rings. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-(1-aminocyclobutyl)acetamide

InChI

InChI=1S/C6H12N2O/c7-5(9)4-6(8)2-1-3-6/h1-4,8H2,(H2,7,9)

InChI Key

JJENLBXBQJYLIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)N)N

Origin of Product

United States

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